molecular formula C13H20N2O4S B182810 2-(4-((4-Methoxyphenyl)sulfonyl)piperazin-1-yl)ethanol CAS No. 321531-40-2

2-(4-((4-Methoxyphenyl)sulfonyl)piperazin-1-yl)ethanol

Cat. No. B182810
M. Wt: 300.38 g/mol
InChI Key: VEWVVGUOHKZQOI-UHFFFAOYSA-N
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Description

“2-(4-((4-Methoxyphenyl)sulfonyl)piperazin-1-yl)ethanol” is a chemical compound with the molecular formula C13H20N2O4S . It has a molecular weight of 300.38 . The compound is used in scientific research and exhibits complex properties that enable its application in diverse fields such as pharmacology, organic synthesis, and medicinal chemistry.


Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For instance, a novel compound with a similar structure was obtained in good yield via a three-step protocol . The product was purified by crystallization from 96% ethanol and characterized by 1H NMR, 13C NMR, IR, and HRMS spectra .


Molecular Structure Analysis

The molecular structure of “2-(4-((4-Methoxyphenyl)sulfonyl)piperazin-1-yl)ethanol” can be analyzed using various spectroscopic techniques. The compound’s structure has been assigned by HRMS, IR, 1H, and 13C NMR experiments .


Physical And Chemical Properties Analysis

The compound has a melting point of 121-123°C . It is a powder at room temperature .

Scientific Research Applications

1. 2-(4-Methoxyphenyl)ethanol

  • Summary of the Application : This compound is a chemical with the formula C9H12O2 and a molecular weight of 152.1904 . It’s often used in chemical research and development.
  • Methods of Application : The compound’s structure can be analyzed using various techniques such as HRMS, IR, 1H and 13C NMR experiments .
  • Results or Outcomes : The compound’s structure and properties have been thoroughly studied and documented .

2. 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione

  • Summary of the Application : This compound, which contains a piperazine moiety, has been synthesized and evaluated for its potential as a therapeutic agent . Piperazine is a common structural motif found in agrochemicals and pharmaceuticals, in part due to its ability to positively modulate the pharmacokinetic properties of a drug substance .
  • Methods of Application : The compound is obtained via a three-step protocol. The product’s structure is assigned by HRMS, IR, 1H and 13C NMR experiments .
  • Results or Outcomes : The compound has shown promising antibacterial activity .

properties

IUPAC Name

2-[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O4S/c1-19-12-2-4-13(5-3-12)20(17,18)15-8-6-14(7-9-15)10-11-16/h2-5,16H,6-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEWVVGUOHKZQOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80349929
Record name 2-[4-(4-Methoxybenzene-1-sulfonyl)piperazin-1-yl]ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80349929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-((4-Methoxyphenyl)sulfonyl)piperazin-1-yl)ethanol

CAS RN

321531-40-2
Record name 2-[4-(4-Methoxybenzene-1-sulfonyl)piperazin-1-yl]ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80349929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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